andrographolide discovery and isolation from Andrographis paniculata
andrographolide discovery and isolation from Andrographis paniculata
An In-depth Technical Guide to the Discovery and Isolation of Andrographolide from Andrographis paniculata
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, extraction, isolation, and quantification of andrographolide, the principal bioactive diterpenoid lactone from the medicinal plant Andrographis paniculata. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key processes and molecular pathways.
Discovery and Historical Context
Andrographis paniculata (Burm. f.) Nees, commonly known as "King of Bitters," has a long history of use in traditional medicine systems across Asia, including Ayurveda and Traditional Chinese Medicine, to treat infections and inflammatory diseases.[1][2] The primary compound responsible for its therapeutic effects is andrographolide. The initial isolation of this bitter crystalline substance was accomplished in 1911 by Gorter, who identified it as a diterpene lactone and gave it its name.[3][4] Andrographolide is most concentrated in the leaves of the plant, with studies indicating the highest yields are obtained from the vegetative stage before flowering.[4][5]
Extraction Methodologies
The extraction of andrographolide from the dried, powdered leaves of A. paniculata is the foundational step for its isolation. The choice of solvent and method significantly impacts the efficiency and selectivity of the process.[6] Methanol has been identified as one of the most effective solvents for extracting andrographolide due to its polarity.
Conventional Extraction Protocols
Conventional methods like maceration and Soxhlet extraction are widely documented.
Protocol 2.1.1: Cold Maceration
This simple and rapid method involves soaking the plant material in a solvent mixture at room temperature.[7][8]
-
Preparation : Air-dry the leaves of A. paniculata in shade, followed by oven drying at a temperature below 60°C. Pulverize the dried leaves into a coarse powder (approx. 40 mesh).[8]
-
Maceration : Soak the leaf powder in a 1:1 mixture of dichloromethane and methanol.[7] Macerate overnight.
-
Filtration : Filter the extract to separate the plant debris from the solvent.
-
Concentration : Remove the solvent from the filtrate under vacuum using a rotary evaporator to yield a dark green crystalline mass, referred to as the crude extract.[8]
Protocol 2.1.2: Soxhlet Extraction
This method uses continuous solvent cycling to achieve a more exhaustive extraction.
-
Preparation : Prepare the dried leaf powder as described in Protocol 2.1.1.
-
Extraction : Place the powdered material (e.g., 80 mesh size) in the thimble of a Soxhlet apparatus.
-
Solvent Addition : Add the selected solvent, such as methanol, to the distillation flask. An optimal powder-to-solvent ratio has been found to be 1:3.5 (w/v).
-
Reflux : Heat the solvent to its reflux temperature and continue the extraction for approximately 3 hours. The process is typically repeated to ensure complete extraction of andrographolide.
-
Concentration : After extraction, concentrate the resulting solution using a rotary evaporator to obtain the crude extract.[9]
Advanced Extraction Techniques
Modern techniques can improve efficiency, reduce solvent consumption, and shorten extraction times.
-
Microwave-Assisted Extraction (MAE) : This technique utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process. Optimal conditions have been reported as using a 50:50 chloroform and methanol mixture at 450 W for 8 minutes, yielding up to 2.24% andrographolide.[10]
-
Supercritical Fluid Extraction (SFE) : This method uses a supercritical fluid, typically CO₂, as the solvent. SFE is advantageous due to its ability to effectively penetrate the plant matrix, offering high diffusivity and low viscosity.[11]
Figure 1: Generalized workflow for the extraction of andrographolide.
Isolation and Purification
The crude extract obtained is a complex mixture containing chlorophyll, other terpenoids, and various impurities. Purification is essential to isolate pure andrographolide, which is typically achieved through decolorization and crystallization.
Protocol 3.1: Purification by Crystallization
-
Decolorization : The deep green crude extract contains pigments that can interfere with crystallization.
-
Wash the crude crystalline mass repeatedly with a non-polar solvent like toluene to remove the majority of the green coloring matter.[8]
-
Alternatively, dissolve the crude extract in the extraction solvent (e.g., methanol) and treat it with activated charcoal to adsorb impurities.[12] Filter the solution to remove the charcoal.
-
-
Concentration : Concentrate the clarified extract by evaporation.
-
Crystallization : Dissolve the concentrated residue in a minimal amount of hot methanol.[8] Allow the solution to cool slowly, often in a refrigerator, to promote the formation of crystals.[9] This cooling crystallization process can yield andrographolide with up to 95% purity.
-
Final Washing and Drying : Filter the solution to collect the crystals. Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.[8][9] Dry the purified whitish, cuboid crystals in a vacuum tray drier.[9]
Figure 2: Key steps in the purification of andrographolide from crude extract.
Quantitative Data Summary
The yield of andrographolide is influenced by the extraction method, solvent choice, and the phenological stage of the plant.
Table 1: Summary of Andrographolide Extraction and Purification Data
| Extraction Method | Solvent(s) | Solvent:Solid Ratio | Key Conditions | Yield / Purity | Reference(s) |
| Soxhlet Extraction | Methanol | 1:3.5 (w/v) | Reflux for 3 h | 90-96% recovery, 96% purity | |
| Maceration & Reflux | Methanol | - | Macerate 16 h, reflux 1 h | 0.6% (w/w) | [12] |
| Cold Maceration | Dichloromethane:Methanol (1:1) | - | Overnight maceration | ~1.9-2.0 g from 100g powder | [8] |
| HPLC Analysis | - | - | Plant material harvested just before flowering | 1.86% | [13][14] |
| HPLC Analysis | - | - | Plant material at maturity (with flowers) | 0.81% | [13][14] |
| Microwave-Assisted | Chloroform:Methanol (50:50) | 25 mL for 1g powder | 450 W, 8 min | 2.24% | [10] |
| Purification | Crystallization from Methanol | - | Cooling crystallization | >95% purity |
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard, reliable method for the precise quantification of andrographolide in extracts and final products.
Protocol 5.1: General RP-HPLC Method for Andrographolide Quantification
-
Standard Preparation : Prepare a stock solution of pure reference andrographolide (e.g., 160 µg/mL) in HPLC-grade methanol. Perform serial dilutions to create a set of standard solutions (e.g., 20, 40, 60, 100, 120, 140 µg/mL) for generating a calibration curve.[15]
-
Sample Preparation : Accurately weigh the extract or final product, dissolve it in methanol to a known concentration (e.g., 50 µg/mL), and filter through a 0.45 µm syringe filter before injection.[15]
-
Chromatographic Conditions : While conditions vary, a typical setup is as follows. A summary of different validated conditions is provided in Table 2.
-
Analysis : Inject the standard solutions to construct a calibration curve (Peak Area vs. Concentration). Inject the sample solution and determine the andrographolide concentration by interpolating its peak area against the standard curve.[15]
Table 2: Examples of Validated HPLC Conditions for Andrographolide Analysis
| Column Type | Mobile Phase | Flow Rate (mL/min) | Detection λ (nm) | Retention Time (min) | Reference(s) |
| Zorbax Eclipse XDB–C18 (5 µm) | Methanol : 0.1% H₃PO₄ (70:30) | 1.0 | 223 | 4.1 | |
| C18 | Water : Methanol (35:65) | 0.7 | 223 | 7.56 | [15][17] |
| C18 | Methanol : Water (65:35) | 1.5 | - | 2.87 | [13][14] |
| Phenomenex-Luna RP-C18 | Acetonitrile : Water (30:70) | 1.0 | 210 | 10.5 | [16] |
| C18 | Water : Acetonitrile (60:40) | 1.0 | 223 | 5.04 | [18] |
Key Signaling Pathways Modulated by Andrographolide
Andrographolide exerts its diverse pharmacological effects, including anti-inflammatory and anticancer activities, by modulating multiple intracellular signaling pathways.[19][20][21]
Inhibition of the NF-κB Pathway
The transcription factor NF-κB is a master regulator of inflammation. Andrographolide is a potent inhibitor of this pathway. It has been shown to prevent the binding of NF-κB to DNA, thereby reducing the expression of pro-inflammatory proteins like COX-2 and cytokines such as TNF-α and IL-6.[19][22]
Figure 3: Mechanism of andrographolide action on the NF-κB pathway.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is crucial for cell proliferation, survival, and growth; its aberrant activation is a hallmark of many cancers.[23] Andrographolide interferes with this pathway, contributing to its anticancer effects. It has been reported to inhibit PI3K/Akt-mTOR signaling, which in turn reduces the expression of proteins involved in glycolysis and cell viability in cancer cells.[20]
References
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- 20. Andrographolide, an Anti-Inflammatory Multitarget Drug: All Roads Lead to Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Andrographolide, a potential cancer therapeutic agent isolated from Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
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